molecular formula C20H17N5O2 B2929841 4-((1H-imidazol-1-yl)methyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1226432-23-0

4-((1H-imidazol-1-yl)methyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No.: B2929841
CAS No.: 1226432-23-0
M. Wt: 359.389
InChI Key: IIBQPBHNJCRBOZ-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound characterized by its imidazole and phthalazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the phthalazine moiety. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: The compound is being explored for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazole ring structure and are used in various applications, including pharmaceuticals and materials science.

  • Phthalazine derivatives: These compounds contain the phthalazine moiety and are known for their diverse biological activities.

Uniqueness: 4-((1H-imidazol-1-yl)methyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide stands out due to its unique combination of imidazole and phthalazine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-19(15-7-5-14(6-8-15)12-25-10-9-21-13-25)22-11-18-16-3-1-2-4-17(16)20(27)24-23-18/h1-10,13H,11-12H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBQPBHNJCRBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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